(2R)-1-((R)-1-Phenylethyl)-2-(trifluoromethyl)piperidine-4-carbonitrile
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Overview
Description
(2R)-1-(®-1-Phenylethyl)-2-(trifluoromethyl)piperidine-4-carbonitrile is a synthetic organic compound that belongs to the class of piperidine derivatives. Piperidine compounds are known for their wide range of applications in medicinal chemistry, particularly as intermediates in the synthesis of pharmaceuticals. The presence of a trifluoromethyl group and a carbonitrile group in the molecule suggests potential biological activity and utility in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-1-(®-1-Phenylethyl)-2-(trifluoromethyl)piperidine-4-carbonitrile typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as ®-1-Phenylethylamine and a piperidine derivative.
Formation of Piperidine Ring: The piperidine ring is formed through a cyclization reaction, often involving the use of a base and a suitable solvent.
Introduction of Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate under specific reaction conditions.
Addition of Carbonitrile Group: The carbonitrile group is added through a nucleophilic substitution reaction, typically using cyanide sources like sodium cyanide or potassium cyanide.
Industrial Production Methods
In an industrial setting, the production of (2R)-1-(®-1-Phenylethyl)-2-(trifluoromethyl)piperidine-4-carbonitrile may involve:
Optimization of Reaction Conditions: Scaling up the reaction requires optimization of temperature, pressure, and reaction time to ensure high yield and purity.
Use of Catalysts: Catalysts may be employed to enhance the reaction rate and selectivity.
Purification Techniques: The final product is purified using techniques such as crystallization, distillation, or chromatography.
Chemical Reactions Analysis
Types of Reactions
(2R)-1-(®-1-Phenylethyl)-2-(trifluoromethyl)piperidine-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the carbonitrile group to an amine or other functional groups.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation Reagents: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction Reagents: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are used.
Substitution Reagents: Nucleophiles like amines, alcohols, and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce amines.
Scientific Research Applications
Chemistry: It can be used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications include its use as a precursor for pharmaceuticals targeting specific diseases.
Industry: The compound can be utilized in the production of agrochemicals, polymers, and other industrial products.
Mechanism of Action
The mechanism of action of (2R)-1-(®-1-Phenylethyl)-2-(trifluoromethyl)piperidine-4-carbonitrile involves its interaction with molecular targets such as enzymes, receptors, or ion channels. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to cross cell membranes and interact with intracellular targets. The carbonitrile group may participate in hydrogen bonding or other interactions with biological macromolecules, influencing the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
(2R)-1-(®-1-Phenylethyl)-2-methylpiperidine-4-carbonitrile: Similar structure but with a methyl group instead of a trifluoromethyl group.
(2R)-1-(®-1-Phenylethyl)-2-(chloromethyl)piperidine-4-carbonitrile: Contains a chloromethyl group instead of a trifluoromethyl group.
(2R)-1-(®-1-Phenylethyl)-2-(hydroxymethyl)piperidine-4-carbonitrile: Features a hydroxymethyl group instead of a trifluoromethyl group.
Uniqueness
The presence of the trifluoromethyl group in (2R)-1-(®-1-Phenylethyl)-2-(trifluoromethyl)piperidine-4-carbonitrile imparts unique properties such as increased lipophilicity and metabolic stability, distinguishing it from similar compounds. These characteristics can enhance its potential as a drug candidate or industrial chemical.
Properties
Molecular Formula |
C15H17F3N2 |
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Molecular Weight |
282.30 g/mol |
IUPAC Name |
(2R)-1-[(1R)-1-phenylethyl]-2-(trifluoromethyl)piperidine-4-carbonitrile |
InChI |
InChI=1S/C15H17F3N2/c1-11(13-5-3-2-4-6-13)20-8-7-12(10-19)9-14(20)15(16,17)18/h2-6,11-12,14H,7-9H2,1H3/t11-,12?,14-/m1/s1 |
InChI Key |
MDAREMSNHKFCJR-YXHCSQSYSA-N |
Isomeric SMILES |
C[C@H](C1=CC=CC=C1)N2CCC(C[C@@H]2C(F)(F)F)C#N |
Canonical SMILES |
CC(C1=CC=CC=C1)N2CCC(CC2C(F)(F)F)C#N |
Origin of Product |
United States |
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